molecular formula C9H10F2N2O B2535626 1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol CAS No. 1866030-46-7

1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol

Cat. No.: B2535626
CAS No.: 1866030-46-7
M. Wt: 200.189
InChI Key: QWMWFLZJDPMILH-UHFFFAOYSA-N
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Description

1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H10F2N2O and a molecular weight of 200.19 g/mol It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Preparation Methods

The synthesis of 1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-2,6-difluorobenzaldehyde and azetidin-3-ol.

    Reaction Conditions: The key step involves the condensation of 4-amino-2,6-difluorobenzaldehyde with azetidin-3-ol under controlled conditions.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial production methods may involve optimization of these steps to achieve higher yields and scalability.

Chemical Reactions Analysis

1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

1-(4-Amino-2,6-difluorophenyl)azetidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl functional groups, which contribute to its versatility in various chemical and biological applications.

Properties

IUPAC Name

1-(4-amino-2,6-difluorophenyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O/c10-7-1-5(12)2-8(11)9(7)13-3-6(14)4-13/h1-2,6,14H,3-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMWFLZJDPMILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=C2F)N)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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